2-(3-Fluoro-2-methylphenyl)phenol
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Overview
Description
2-(3-Fluoro-2-methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 3-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 3-fluoro-2-methylphenol with a suitable phenol derivative under basic conditions can yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluoro and methyl substituents can affect the compound’s lipophilicity and electronic properties, modulating its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenol
- 2-Fluoro-3-methylphenol
- 2-(3-Chloro-2-methylphenyl)phenol
Comparison
2-(3-Fluoro-2-methylphenyl)phenol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-10(6-4-7-12(9)14)11-5-2-3-8-13(11)15/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBAOJYYXJUJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683444 |
Source
|
Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-92-1 |
Source
|
Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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